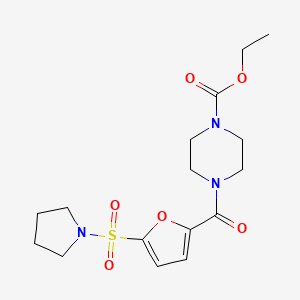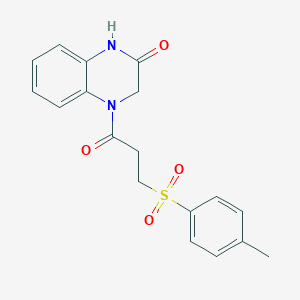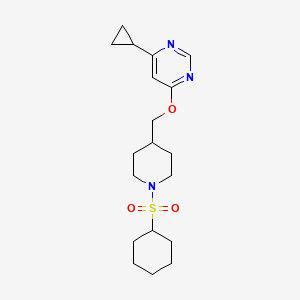
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine is a complex organic compound that features a piperidine ring, a cyclopropyl group, and a pyrimidine core
Preparation Methods
The synthesis of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine involves several key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Cyclohexylsulfonyl Group: This step typically involves the reaction of piperidine with cyclohexylsulfonyl chloride under basic conditions to form the sulfonylated piperidine derivative.
Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds or cyclopropyl halides.
Pyrimidine Core Formation: The final step involves the construction of the pyrimidine core, which can be achieved through condensation reactions involving suitable precursors.
Chemical Reactions Analysis
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine undergoes various chemical reactions:
Scientific Research Applications
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-cyclopropylpyrimidine can be compared with other similar compounds:
Properties
IUPAC Name |
4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-26(24,17-4-2-1-3-5-17)22-10-8-15(9-11-22)13-25-19-12-18(16-6-7-16)20-14-21-19/h12,14-17H,1-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNROSHIPKUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
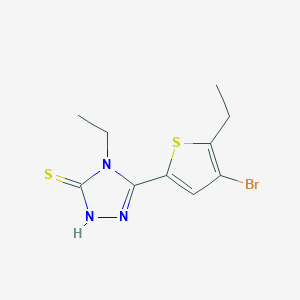
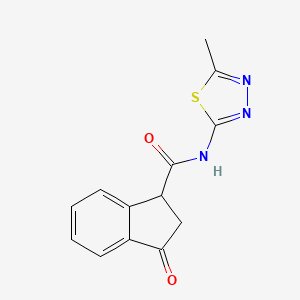


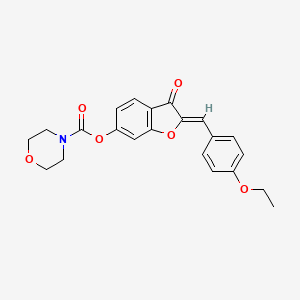
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
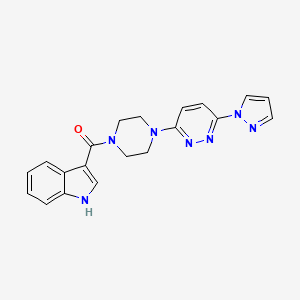
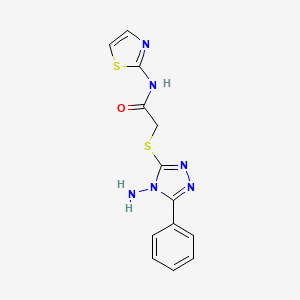
![3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3009510.png)
![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)
